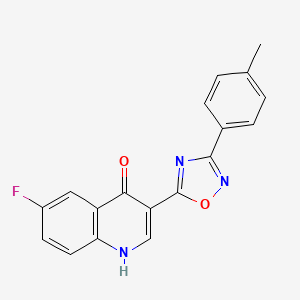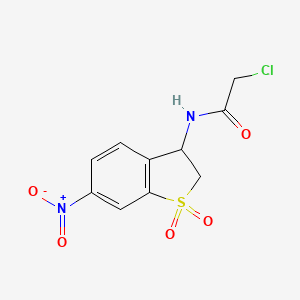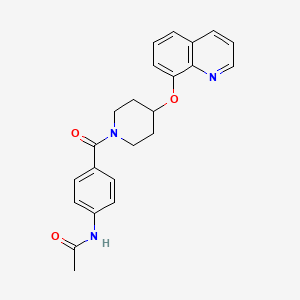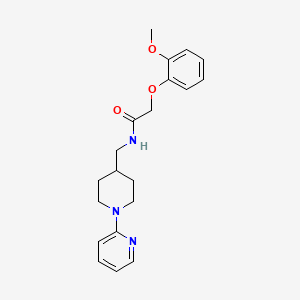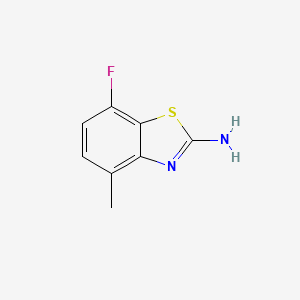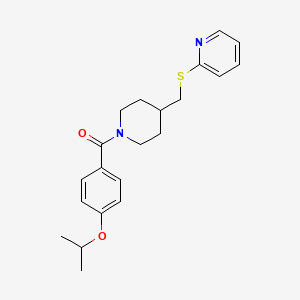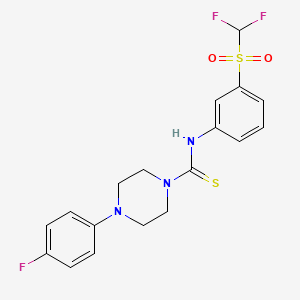
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C18H18F3N3O2S2 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antiviral Activities
Research into derivatives of piperazine, including compounds with structural similarities to N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide, has shown promising antimicrobial and antiviral properties. Specifically, compounds synthesized with piperazine and various substituents have been evaluated for their ability to inhibit the growth of bacteria and viruses. These compounds have shown potent antimicrobial activity against a range of bacterial species, as well as antiviral activities against specific viruses like the Tobacco Mosaic Virus (TMV) (Reddy et al., 2013).
Radio-tracer Development for Neurological Studies
Piperazine derivatives have also been explored in the development of radio-tracers for neurological studies, particularly those targeting the dopamine uptake system. These compounds can be labeled with radioactive isotopes like [18F]fluoride to create potent radio-tracers such as [18F]GBR 13119. These tracers can then be used in positron emission tomography (PET) studies to investigate dopamine dynamics in the brain, providing valuable insights into neurological conditions and the effects of psychoactive substances (Haka et al., 1989).
Pharmaceutical Synthesis
Compounds structurally related to N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide serve as key intermediates in the synthesis of pharmaceuticals. For example, derivatives have been used in the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which contain piperazine moieties as part of their structure. The synthesis involves key steps like hydroformylation and subsequent reactions to attach the piperazine unit to the core pharmaceutical structure, highlighting the importance of piperazine derivatives in medicinal chemistry (Botteghi et al., 2001).
Antibacterial Activity
Novel N-aryl-piperazine-carboxamide or -carbothioamide derivatives have shown potential in antibacterial applications. These compounds, synthesized through a series of chemical reactions involving piperazine and various arylisocyanates or arylisothiocyanates, have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Some of these derivatives have demonstrated potent antibacterial properties, making them candidates for further development as antibacterial agents (Babu et al., 2015).
Propriétés
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2S2/c19-13-4-6-15(7-5-13)23-8-10-24(11-9-23)18(27)22-14-2-1-3-16(12-14)28(25,26)17(20)21/h1-7,12,17H,8-11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFOWUZUKARPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=S)NC3=CC(=CC=C3)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((difluoromethyl)sulfonyl)phenyl)-4-(4-fluorophenyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)
![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)
![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)
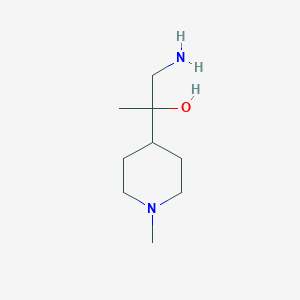
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)
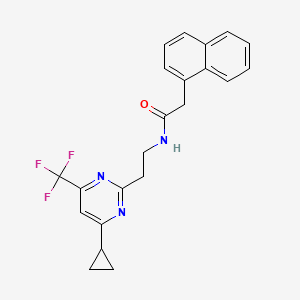
![1-(3,5-dimethylphenyl)-3-(2-fluorobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2617289.png)

